molecular formula C7H11NO2 B8119626 2-Hydroxybenzylamine hydrate

2-Hydroxybenzylamine hydrate

Cat. No.: B8119626
M. Wt: 141.17 g/mol
InChI Key: DUGGJIIEPJVDRR-UHFFFAOYSA-N
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Description

2-Hydroxybenzylamine hydrate (2-HOBA·xH₂O, CAS 932-30-9) is an organic compound with the molecular formula C₇H₉NO·xH₂O. It is synthesized via the reduction of 2-hydroxybenzaldehyde or amination of salicylaldehyde under controlled conditions . Structurally, it consists of a benzylamine group with a hydroxyl substituent at the ortho position, enabling its reactivity as a selective scavenger of dicarbonyl electrophiles like isolevuglandins (IsoLGs) and malondialdehyde (MDA) .

Properties

IUPAC Name

2-(aminomethyl)phenol;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.H2O/c8-5-6-3-1-2-4-7(6)9;/h1-4,9H,5,8H2;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGGJIIEPJVDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxybenzylamine hydrate can be synthesized through several methods. One common synthetic route involves the reduction of 2-nitrobenzylamine. The reduction process typically uses hydrogen gas in the presence of a palladium catalyst. The reaction conditions include a temperature range of 25-30°C and a pressure of 1-2 atm. The reaction proceeds as follows:

2-Nitrobenzylamine+H2Pd/C2-Hydroxybenzylamine\text{2-Nitrobenzylamine} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{2-Hydroxybenzylamine} 2-Nitrobenzylamine+H2​Pd/C​2-Hydroxybenzylamine

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as buckwheat. The extraction process includes drying the roots, stems, and seeds of buckwheat separately, followed by solvent extraction using ethanol or methanol. The extract is then purified through crystallization to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxybenzylamine hydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form benzylamine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Common nucleophiles include halides (Cl-, Br-) and amines (NH2-).

Major Products

    Oxidation: Quinones

    Reduction: Benzylamine derivatives

    Substitution: Various substituted benzylamine compounds

Scientific Research Applications

2-Hydroxybenzylamine hydrate has a wide range of applications in scientific research:

Mechanism of Action

2-Hydroxybenzylamine hydrate exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) and reactive dicarbonyl electrophiles, such as isolevuglandins. By reacting with these electrophiles, it prevents the formation of protein adducts that can disrupt cellular processes. This mechanism is particularly important in preventing oxidative stress-related damage in cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-N-Hexylbenzylamine (C₁₃H₂₁N)

  • Structural Differences : The hexyl substituent at the para position increases hydrophobicity compared to 2-HOBA’s polar hydroxyl group .
  • Functional Impact: Reduced solubility in aqueous environments limits its utility in biological systems. No reported scavenging activity for dicarbonyls .

2-Aminobenzamides

  • Structural Differences : Replaces the hydroxyl group with an amide (-CONH₂), altering electronic properties and hydrogen-bonding capacity .

Comparison with Functional Analogs (Aldehyde Scavengers)

Hydralazine

  • Mechanism : Broad-spectrum aldehyde scavenger but lacks selectivity, leading to off-target effects .
  • Advantage of 2-HOBA: 2-HOBA exhibits 10-fold higher selectivity for IsoLGs over competing aldehydes like 4-oxo-nonenal (ONE) .

Other 2-Aminomethylphenols

  • Examples : Derivatives with methyl or ethyl substituents.
  • Efficiency : 2-HOBA demonstrates superior trapping kinetics (k = 1.2 × 10³ M⁻¹s⁻¹ for IsoLGs) compared to analogs with bulkier groups, which sterically hinder electrophile binding .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Scavenging Targets Selectivity for IsoLGs Clinical Status
2-HOBA hydrate C₇H₉NO·xH₂O -NH₂, -OH IsoLGs, MDA, ONE High (IC₅₀ = 0.5 μM) Phase I/II trials
4-N-Hexylbenzylamine C₁₃H₂₁N -NH₂, -C₆H₁₃ None reported N/A Industrial use
2-Aminobenzamide C₇H₈N₂O -NH₂, -CONH₂ None reported N/A Research use
Hydralazine C₈H₈N₄ -NH₂, -NHNH₂ Broad aldehydes Low Approved (hypertension)

Table 2: Pharmacokinetic Properties

Parameter 2-HOBA Acetate Hydralazine
Oral Bioavailability 85% 50–70%
Half-life (t₁/₂) 2.5 hours 3–4 hours
Plasma Protein Binding <10% 85%

Key Research Findings

Selectivity : 2-HOBA’s hydroxyl group enhances resonance stabilization of Schiff base adducts with IsoLGs, achieving >90% trapping efficiency in vitro .

Comparative Efficacy : In murine models, 2-HOBA reduced oxidative stress markers by 60% vs. 40% for hydralazine, attributed to its targeted mechanism .

Q & A

Q. How should researchers address heterogeneity in hydrate distribution when modeling physical properties?

  • Methodological Answer : Implement finite-element modeling to simulate patchy hydrate saturation in granular systems. Validate models using experimental conductivity data (electrical, thermal) and micro-CT imaging to quantify hydrate spatial distribution .

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